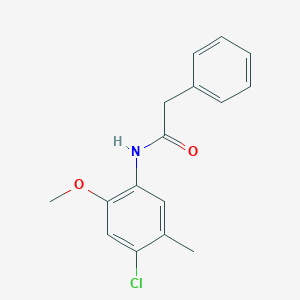
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CMMPA is a white crystalline powder that belongs to the class of acetanilide derivatives. It is a non-steroidal anti-inflammatory drug (NSAID) that has been used to treat various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. However, the focus of
Aplicaciones Científicas De Investigación
CMMPA has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, CMMPA has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It does so by inducing apoptosis, which is programmed cell death, in cancer cells. CMMPA has also been studied in neuroscience research, where it has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, CMMPA has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Mecanismo De Acción
The mechanism of action of CMMPA involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting COX enzymes, CMMPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CMMPA has been shown to have various biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation and pain. It also has antioxidant properties, which protect cells from oxidative damage. CMMPA has been shown to improve cognitive function and memory in animal models. It also has neuroprotective effects, which protect neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMMPA has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research. It has been extensively studied, which provides a wealth of information on its properties and potential applications. However, CMMPA also has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its duration of action.
Direcciones Futuras
There are several future directions for the research on CMMPA. One direction is to develop new derivatives of CMMPA with improved efficacy and fewer side effects. Another direction is to study the potential of CMMPA in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, the mechanism of action of CMMPA needs to be further elucidated to better understand its potential applications.
In conclusion, CMMPA is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on CMMPA provides a foundation for the development of new drugs with improved efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of CMMPA involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with phenylacetyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure CMMPA.
Propiedades
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-8-14(15(20-2)10-13(11)17)18-16(19)9-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZUDSPUQDSNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-{[(4-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5872224.png)
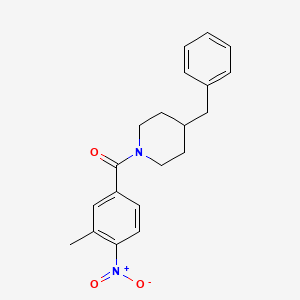
![dimethyl 5-[(methoxycarbonyl)amino]isophthalate](/img/structure/B5872233.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5872243.png)
![4-(benzyloxy)benzaldehyde (4-{[4-(benzyloxy)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5872244.png)
![2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrodispiro[chromene-4,1'-cyclohexane-4',2''-[1,3]dioxolane]-3-carbonitrile](/img/structure/B5872258.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B5872269.png)
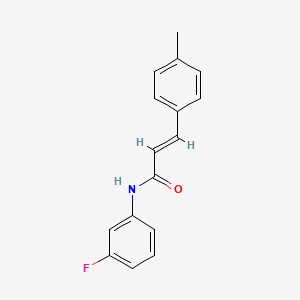
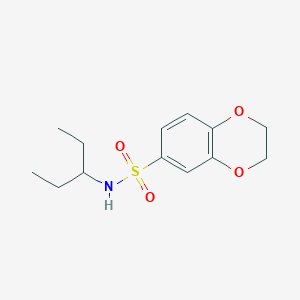
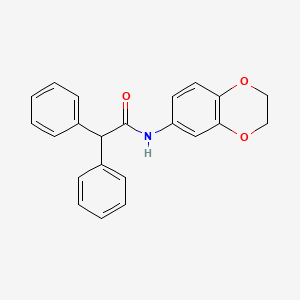
![1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)

![2-methyl-5-[2-(1-piperidinyl)ethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5872323.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5872326.png)